4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Description
Table 1: Key Structural Features of Imidazo[4,5-c]pyridine Derivatives
| Feature | Description |
|---|---|
| Core Structure | Fused imidazole (positions 4,5) and pyridine rings with tetrahydro saturation |
| Substituent | 4-Methoxyphenyl at position 4 |
| Molecular Formula | C13H15N3O |
| Molecular Weight | 229.28 g/mol |
| CAS Registry | 4875-49-4 |
The 4-methoxyphenyl group enhances electronic and steric properties, influencing interactions with biological targets such as kinases and oxidoreductases. Its placement on the saturated ring system may reduce metabolic susceptibility compared to fully aromatic scaffolds.
Structural Significance in Medicinal Chemistry
The structural architecture of this compound offers unique advantages in drug design. The tetrahydroimidazo[4,5-c]pyridine core provides a semi-rigid framework that balances conformational flexibility and planarity, facilitating interactions with hydrophobic enzyme pockets. For example, docking studies of analogous compounds revealed that the imidazole nitrogen participates in hydrogen bonding with catalytic residues, while the methoxyphenyl group engages in π-stacking with aromatic amino acids.
Table 2: Pharmacophoric Elements and Their Roles
| Element | Role in Target Interaction |
|---|---|
| Imidazole Ring | Hydrogen bonding via N3 position |
| Tetrahydro Pyridine | Conformational stabilization |
| 4-Methoxyphenyl | Hydrophobic interactions and π-stacking |
In kinase inhibition, the methoxy group’s electron-donating properties modulate binding affinity, as seen in imidazopyridine-based inhibitors of GSK-3β and IDO1. Additionally, the compound’s moderate logP value (~2.5) suggests favorable membrane permeability, a critical factor in central nervous system (CNS) drug development. Recent synthetic efforts have focused on diversifying the C4 substituent to explore broader therapeutic applications, including anticancer and antimicrobial agents.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-10-4-2-9(3-5-10)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPHZIRDFPECOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292520 | |
| Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4875-49-4 | |
| Record name | 4875-49-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet–Spengler Cyclization Approach
A widely used method to construct the tetrahydroimidazo[4,5-c]pyridine core is the Pictet–Spengler reaction. This involves the condensation of histamine or its derivatives with aldehydes under acidic or basic conditions to form the fused bicyclic system.
Procedure : Histamine hydrochloride is reacted with 4-methoxybenzaldehyde or paraformaldehyde under reflux in solvents such as ethanol, acetonitrile, or dioxane for 4 to 12 hours. The reaction proceeds via imine formation followed by intramolecular cyclization to yield the tetrahydroimidazo[4,5-c]pyridine scaffold bearing the 4-(4-methoxyphenyl) substituent.
Reaction Conditions : Typical reflux temperatures (around 78–85°C for ethanol) and reaction times of 4–12 hours are employed. The choice of solvent influences the reaction rate and product purity.
Isolation : The product can be isolated as a free base or as pharmaceutically acceptable acid addition salts by crystallization.
Alkylation and Acylation of the Secondary Amine
Following the formation of the tetrahydroimidazo[4,5-c]pyridine core, further functionalization can be achieved by alkylation or acylation of the secondary amine at the 3-position.
Alkylation : Treatment of the core compound with various alkyl or arylalkyl bromides in acetonitrile at room temperature leads to N-alkylated derivatives.
Acylation : Reaction with acid chlorides in solvents like dimethoxyethane under mild conditions affords N-acylated products.
Condensation with Isothiocyanates
Another synthetic route involves the condensation of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine with ethyl isothiocyanate in acetonitrile under reflux for several hours (e.g., 7 hours at 185°C reported in patent literature). This method facilitates the formation of thiourea derivatives, which can be further transformed into the target compound or its analogs.
Multi-Step Synthesis Involving Functionalized Precursors
Complex derivatives such as methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate are synthesized through multi-step routes starting from 4-methoxybenzaldehyde and tetrahydro-imidazo intermediates. These syntheses require precise control of reaction parameters such as temperature, solvent, and time to optimize yields and minimize by-products.
Typical reagents : Phosphorus oxychloride for refluxing steps, various oxidizing and reducing agents for functional group transformations.
Analytical monitoring : Thin-layer chromatography (TLC), Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and confirm product purity.
The Pictet–Spengler reaction remains the cornerstone for synthesizing the tetrahydroimidazo[4,5-c]pyridine core due to its straightforwardness and high yield.
Solvent choice and reaction time critically affect the purity and yield; acetonitrile and ethanol are preferred solvents.
Alkylation and acylation steps allow structural diversification, which is essential for tuning biological activity.
Industrial synthesis may incorporate continuous flow reactors to enhance scalability and control, alongside green chemistry principles such as solvent recycling and waste minimization.
Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of the synthesized compounds, ensuring reproducibility and quality control.
The preparation of this compound involves well-established synthetic methodologies centered on the Pictet–Spengler cyclization of histamine derivatives with substituted benzaldehydes, followed by functionalization through alkylation or acylation. Alternative routes such as condensation with isothiocyanates provide access to related derivatives. Optimization of reaction conditions and analytical monitoring are critical for achieving high yields and purity, with industrial methods focusing on scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further saturate the ring system or reduce any present functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The table below compares key derivatives with substituent modifications on the phenyl ring:
Key Observations :
- Methoxy Group (4-OCH₃) : The para-methoxy substituent improves aqueous solubility compared to halogenated analogs, making it advantageous for drug formulation .
- Halogen Substituents (F, Cl, Br) : These groups enhance lipophilicity and may improve blood-brain barrier penetration but could reduce solubility .
- Ortho vs.
Pharmacological Activity
- P2X7 Receptor Antagonism: Compounds with fluorinated substituents (e.g., 29 and 35 in ) exhibit nanomolar-range ED₅₀ values (0.06–0.07 mg/kg) in preclinical models, highlighting the impact of electron-withdrawing groups on potency .
Physicochemical Properties
| Property | 4-OCH₃ Derivative | 4-F Derivative | 2-CF₃ Derivative |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~2.5 | ~3.2 |
| Aqueous Solubility | Moderate | Low | Low |
| Metabolic Stability | Moderate | High | High |
Notes:
Biological Activity
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
- Empirical Formula: C13H15N3O
- Molecular Weight: 229.28 g/mol
- CAS Number: [Not specified in the search results]
Biological Activity Overview
The biological activity of imidazopyridine derivatives, including this compound, has been extensively studied. These compounds exhibit a range of biological activities including:
- Antitumor Activity: Several studies have reported that imidazopyridine derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values in the sub-micromolar range against colon carcinoma cells .
- Antibacterial Activity: While many imidazopyridines lack antibacterial properties, certain derivatives have shown moderate activity against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated moderate efficacy against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
- Antiviral Activity: Some imidazopyridine derivatives have been evaluated for antiviral properties against a broad spectrum of DNA and RNA viruses. The structural similarity to natural purines enhances their interaction with essential biomolecules in living systems .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Intercalation into DNA: Some studies suggest that these compounds can intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes .
- Targeting Specific Enzymes: Certain derivatives have been identified as inhibitors of key enzymes involved in cellular proliferation and survival pathways .
Case Studies
- Antiproliferative Effects:
- Antibacterial Evaluation:
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Antitumor | Significant antiproliferative effects | IC50: 0.2 - 3.2 μM |
| Antibacterial | Moderate activity against E. coli | MIC: 32 μM |
| Antiviral | Broad-spectrum activity | Not specified |
Q & A
Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?
The synthesis typically involves multi-step protocols:
- Core scaffold formation : A common approach uses dimethoxymethane and 0.01 M HCl under reflux to cyclize precursors into the imidazo[4,5-c]pyridine core .
- Functionalization : The 4-methoxyphenyl group can be introduced via coupling reactions. For example, benzyl succinimidyl carbonate in DCM/DMF (4:1 v/v) with triethylamine (TEA) facilitates carbamate formation on the core structure .
- Deprotection : Hydrogenolysis with Pd/C under H₂ in methanol removes protecting groups (e.g., benzyl or trityl), yielding the final product .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C-NMR : Essential for confirming regiochemistry and substituent positions. For example, the imidazo[4,5-c]pyridine core shows distinct shifts at δ 3.5–4.5 ppm (tetrahydro protons) and δ 7.0–8.0 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during substitution reactions on the imidazo[4,5-c]pyridine core?
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., MeCN) with TEA improve nucleophilic substitution efficiency. Trityl chloride in MeCN selectively protects nitrogen sites, reducing side reactions .
- Temperature Control : Low-temperature (0°C) reactions minimize undesired ring-opening or decomposition .
- Computational Modeling : DFT calculations predict reactive sites, aiding in rational design of substituent placement .
Q. What strategies evaluate the compound’s stability under physiological conditions?
- pH-Dependent Degradation Studies : Reflux in 0.01 N HCl or NaOH (1–24 hours) followed by HPLC monitoring identifies degradation products. For example, imidazo[4,5-c]pyridines degrade faster under acidic conditions, forming imidazole derivatives .
- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures (>200°C typical for solid-state stability) .
Q. How to design a structure-activity relationship (SAR) study for receptor-targeted activity?
- Key Modifications :
- Biological Assays :
- P2X7 Receptor Antagonism : Use calcium flux assays in HEK293 cells transfected with human P2X6. IC₅₀ values correlate with substituent bulkiness (e.g., trifluoromethyl groups improve potency) .
- Histamine Receptor Binding : Radioligand displacement assays (H3/H4 receptors) identify selectivity profiles .
Q. What advanced techniques resolve data contradictions in pharmacological studies?
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites in microsomal incubations, clarifying discrepancies between in vitro and in vivo activity .
- X-ray Crystallography : Co-crystallization with target receptors (e.g., P2X7) provides atomic-level binding mode validation, resolving ambiguous SAR trends .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
Q. Table 2. Stability Profile in Aqueous Media
| Condition | Degradation Half-Life | Major Degradation Product | Reference |
|---|---|---|---|
| 0.01 N HCl (reflux) | 90 minutes | Imidazole-acetic acid | |
| 0.01 N NaOH (reflux) | 135 minutes | 4-Hydroxyimidazo[4,5-c]pyridine |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
